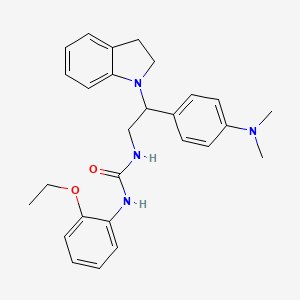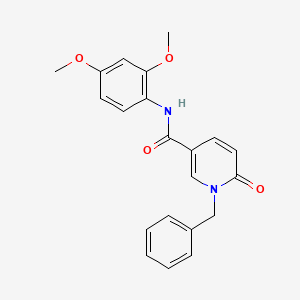
3-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)pyridine is a complex organic compound that features a triazole ring, a pyrrolidine ring, and a sulfonyl group attached to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)pyridine typically involves multiple steps, including the formation of the triazole ring through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is often referred to as a “click” reaction due to its efficiency and reliability . The general synthetic route can be summarized as follows:
Formation of the Triazole Ring: An alkyne and an azide are reacted in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Attachment of the Pyrrolidine Ring: The triazole intermediate is then reacted with a pyrrolidine derivative under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the sulfonyl group, leading to different products.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .
Aplicaciones Científicas De Investigación
3-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Research: It is used in the study of enzyme inhibition, particularly in the context of diseases such as cancer and infectious diseases.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.
Industrial Applications: It can be used in the development of new materials and catalysts for chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can engage in hydrogen bonding and π-stacking interactions, while the sulfonyl group can form strong electrostatic interactions with positively charged residues in the target protein. These interactions can modulate the activity of the target, leading to the desired biological effect .
Comparación Con Compuestos Similares
Similar Compounds
3-(1H-1,2,3-triazol-4-yl)pyridine: This compound shares the triazole and pyridine rings but lacks the pyrrolidine and sulfonyl groups.
3-(1H-1,2,3-triazol-1-yl)methylpyridine: Similar structure but with a different substitution pattern on the triazole ring.
3-(1H-1,2,3-triazol-1-yl)benzenesulfonamide: Contains a triazole and sulfonyl group but with a benzene ring instead of pyridine.
Uniqueness
The uniqueness of 3-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)pyridine lies in its combination of structural features, which confer specific biological activities and chemical reactivity. The presence of the pyrrolidine ring enhances its binding affinity to certain biological targets, while the sulfonyl group increases its solubility and stability .
Propiedades
IUPAC Name |
3-[3-(triazol-1-yl)pyrrolidin-1-yl]sulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2S/c17-19(18,11-2-1-4-12-8-11)15-6-3-10(9-15)16-7-5-13-14-16/h1-2,4-5,7-8,10H,3,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCKJCRKCWVAPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(furan-2-yl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2900370.png)
![N-{2-[benzyl(methyl)amino]-3,3,3-trifluoropropyl}prop-2-enamide](/img/structure/B2900364.png)
![6-(4-ethoxyphenyl)-2-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2900368.png)



![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2900386.png)
![2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B2900387.png)


![(Propan-2-yl)({[4-(3,3,3-trifluoropropoxy)phenyl]methyl})amine](/img/structure/B2900375.png)
![N-{2-[1-methanesulfonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2900376.png)
![2-{Methyl[6-(oxolan-3-yl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B2900378.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide](/img/structure/B2900380.png)
